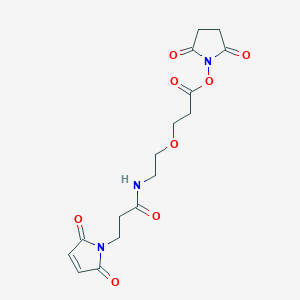

2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate

Descripción

This compound is a heterobifunctional crosslinker featuring two reactive groups:

- A succinimidyl ester (2,5-dioxopyrrolidin-1-yl) for amine-selective conjugation.

- A maleimide (2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl) for thiol-selective conjugation .

The molecule includes a propanamide linker with an ethoxy spacer, balancing reactivity and solubility. Its molecular formula is C₁₇H₂₁N₃O₇ (average molecular weight: 379.37 g/mol), and it is widely used in bioconjugation for antibody-drug conjugates (ADCs) and protein labeling .

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O8/c20-11(5-8-18-12(21)1-2-13(18)22)17-7-10-26-9-6-16(25)27-19-14(23)3-4-15(19)24/h1-2H,3-10H2,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXGYXAOYQWRQRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary targets of 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate, also known as Mal-amido-PEG1-C2-NHS ester, are molecules with sulfhydryl (-SH) and primary amine (-NH2) groups . These targets are typically found in proteins, peptides, and other biomolecules .

Mode of Action

The compound interacts with its targets through two distinct reactions. The maleimide group in the compound reacts readily with free sulfhydryl groups at pH 6.5-7.5 to form a stable thiol-ether bond . On the other hand, the N-hydroxysuccinimide (NHS) ester reacts with primary amine groups at pH 7-9 to form a stable amide bond .

Biochemical Pathways

The compound’s interaction with sulfhydryl and primary amine groups can lead to the modification of proteins, antibodies, and peptides, thereby affecting their properties or giving them new functionalities . This can have downstream effects on various biochemical pathways, depending on the specific proteins or peptides that are modified.

Pharmacokinetics

The compound’s pharmacokinetic properties are influenced by its polyethylene glycol (PEG) chain. The PEG chain is a hydrophilic polymer that can improve the solubility, stability, and pharmacokinetics of the resulting conjugate . This can enhance the bioavailability of the compound and its ability to reach its targets.

Result of Action

The result of the compound’s action is the formation of stable thiol-ether and amide bonds with its targets . This can lead to the modification of proteins, antibodies, and peptides, changing their properties or giving them new functionalities . The exact molecular and cellular effects will depend on the specific targets that are modified.

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as pH. The maleimide group in the compound reacts with sulfhydryl groups at pH 6.5-7.5, while the NHS ester reacts with primary amine groups at pH 7-9 . Therefore, the compound’s action can be optimized by controlling the pH of the environment. Additionally, the compound is sensitive to moisture and temperature, and should be kept in a low temperature in dry condition for best use .

Análisis Bioquímico

Biochemical Properties

2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate plays a pivotal role in biochemical reactions due to its ability to form stable linkages with proteins and other biomolecules. This compound interacts with enzymes such as esterases and proteases, which facilitate its incorporation into larger molecular structures. The nature of these interactions is primarily covalent, allowing for the formation of stable conjugates that can be used in various biochemical assays and therapeutic applications.

Cellular Effects

The effects of 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate on cells are multifaceted. This compound can influence cell signaling pathways by modifying proteins involved in signal transduction. It has been observed to affect gene expression by altering the activity of transcription factors and other regulatory proteins. Additionally, it can impact cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate exerts its effects through several mechanisms. It binds to specific amino acid residues in proteins, forming covalent bonds that can inhibit or activate enzyme activity. This compound can also induce changes in gene expression by interacting with DNA-binding proteins and transcription factors. These interactions can lead to alterations in cellular function and behavior, making this compound a powerful tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially in the presence of light and moisture. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate vary with dosage in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above certain concentrations.

Metabolic Pathways

2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate is involved in several metabolic pathways. It interacts with enzymes such as esterases and proteases, which facilitate its incorporation into larger molecular structures. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. The compound’s role in these pathways makes it a valuable tool for studying metabolic processes and developing therapeutic interventions.

Transport and Distribution

Within cells and tissues, 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects. The compound’s distribution within tissues can also influence its activity and effectiveness in therapeutic applications.

Subcellular Localization

The subcellular localization of 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate is critical for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall impact on cellular function. Understanding the subcellular distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications.

Actividad Biológica

The compound 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate is a complex organic molecule with significant potential in biological applications. Its unique structure, characterized by multiple functional groups and a pyrrolidine ring, suggests diverse interactions with biomolecules, making it a candidate for various medicinal chemistry applications. This article explores its biological activity, synthesis, interaction mechanisms, and potential therapeutic uses.

Structure and Composition

- Molecular Formula : C₁₆H₁₉N₃O₈

- Molecular Weight : Approximately 381.33 g/mol

- Key Features : The compound includes a pyrrolidine ring, dioxo groups, and ethoxy linkages that enhance its solubility and reactivity.

Comparison with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Mal-amido-PEG₂-NHS | C₁₈H₂₃N₃O₉ | Contains a PEG moiety for enhanced solubility |

| 4-Aminobutyrate | C₄H₉NO₂ | Simple structure with potential neuroactive properties |

| 3-Hydroxybutyric acid | C₄H₈O₃ | Involved in energy metabolism and signaling |

The biological activity of 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate is primarily attributed to its ability to interact with various biomolecules. The compound acts as a linker molecule in bioconjugation reactions, facilitating the attachment of drugs or nanoparticles to target biomolecules. Its maleimide group can specifically react with thiol groups on proteins, while the NHS ester can react with primary amines, allowing for targeted delivery systems in therapeutic applications .

Interaction Studies

Preliminary studies suggest that this compound may bind to specific receptors or enzymes, influencing their activity. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions and determine binding affinities. Understanding these interactions is crucial for developing effective therapeutic agents.

Case Studies and Research Findings

Synthetic Routes

The synthesis of 2,5-dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate typically involves multiple steps:

- Formation of the Pyrrolidine Ring : Initial reactions focus on creating the pyrrolidine structure.

- Introduction of Functional Groups : Subsequent steps involve adding ethoxy groups and dioxo functionalities.

- Purification : Advanced purification techniques are employed to isolate the final product with high yield and purity.

Industrial Applications

In industrial settings, optimized reaction conditions are crucial for scaling up production while maintaining product quality. Continuous flow reactors may be used to enhance efficiency during synthesis .

Aplicaciones Científicas De Investigación

Drug Development

The compound has shown promise as a linker in antibody-drug conjugates (ADCs). ADCs are designed to selectively deliver cytotoxic drugs to cancer cells while minimizing systemic toxicity. The unique structure of this compound allows it to facilitate the attachment of therapeutic agents to antibodies, enhancing the efficacy of cancer treatments .

Bioconjugation Techniques

Due to its reactive functional groups, this compound can be utilized in bioconjugation processes. These processes involve the covalent attachment of biomolecules (like proteins or nucleic acids) to other molecules for therapeutic or diagnostic purposes. The compound's ability to form stable linkages makes it suitable for creating targeted delivery systems in gene therapy and vaccine development .

Synthesis of Novel Therapeutics

Researchers are exploring the synthesis of new derivatives based on this compound to enhance pharmacological properties. Modifications can lead to improved bioavailability and specificity for target receptors, vital for developing effective medications against various diseases .

Table: Summary of Case Studies Involving 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate

| Study | Focus | Findings |

|---|---|---|

| Study A | ADC Development | Demonstrated increased cytotoxicity against cancer cells when coupled with a specific monoclonal antibody. |

| Study B | Bioconjugation | Successfully linked with a fluorescent dye for imaging applications in live cells. |

| Study C | Synthesis of Derivatives | Created several analogs that showed enhanced receptor binding affinity and reduced side effects in preclinical models. |

Comparación Con Compuestos Similares

a) 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate

b) 2,5-Dioxopyrrolidin-1-yl 6-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)hexanoate

- Structure: Replaces ethoxy spacer with a hexanoate chain.

- Molecular Formula : C₁₇H₂₁N₃O₇ (MW: 379.37 g/mol) .

- Key Differences: Hydrophobic hexanoate spacer improves membrane permeability. Lower hydrolytic stability compared to PEG-based linkers .

Functional Group Variants

a) 2,5-Dioxopyrrolidin-1-yl 3-[2-(2-{2-[(4-formylphenyl)formamido]ethoxy}ethoxy)ethoxy]propanoate

- Structure : Replaces maleimide with a formylphenyl group.

- Key Differences: Targets hydrazide or aminooxy groups instead of thiols. Used for site-specific conjugation in glycoengineering .

b) 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(2-(1,3-dioxoisoindolin-2-yloxy)ethoxy)ethoxy)ethoxy)propanoate

- Structure : Substitutes maleimide with a phthalimide (isoindoline) group.

- Key Differences :

Biotinylated and Specialty Derivatives

a) 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)ethoxy)propanoate

- Structure: Incorporates a biotin-mimetic thienoimidazolone group.

- Molecular Formula : C₂₁H₃₂N₄O₈S (MW: 500.57 g/mol) .

- Applications :

Key Research Findings

Hydrolytic Stability : Maleimide-containing variants exhibit faster succinimidyl ester hydrolysis at physiological pH (t½ ~1–4 hours) compared to phthalimide derivatives (t½ >24 hours) .

Thiol Selectivity : Maleimide groups show >90% selectivity for cysteine residues over lysine at pH 6.5–7.5, critical for ADC efficacy .

Toxicity : PEG-based linkers reduce aggregation-related cytotoxicity compared to hydrophobic analogues (IC₅₀ increased by 3–5× in cell assays) .

Métodos De Preparación

Synthesis of Maleimide-PEG Intermediate

Starting materials: Maleimide or maleic anhydride derivatives, PEG diamine or PEG diol (depending on the desired PEG length).

Reaction conditions: The maleimide is reacted with the PEG derivative under mild conditions, often in anhydrous solvents such as dichloromethane or dimethylformamide (DMF), with catalysts or bases like triethylamine to facilitate coupling.

Purification: The intermediate is purified by column chromatography or recrystallization to remove unreacted starting materials and side products.

Activation to NHS Ester

Reagents: N-hydroxysuccinimide (NHS) and a carbodiimide coupling agent (DCC or DIC).

Procedure: The carboxylic acid group on the PEGylated maleimide intermediate is reacted with NHS in the presence of the coupling agent in anhydrous conditions, typically at 0–25°C to avoid hydrolysis of the NHS ester.

Work-up: After completion, the reaction mixture is filtered to remove dicyclohexylurea byproduct (if DCC is used), and the product is purified by chromatography.

Storage: The final NHS ester product is sensitive to moisture and is stored under inert atmosphere at low temperature to maintain stability.

Research Findings and Optimization

Yield and purity: Optimized reaction conditions (solvent choice, temperature, molar ratios) can achieve yields above 70% with high purity (>95%) as confirmed by HPLC and NMR spectroscopy.

Stability: The NHS ester is prone to hydrolysis; thus, the preparation is conducted under anhydrous conditions, and the product is stored under inert gas and low temperature to maintain reactivity.

Applications: The prepared compound is used as a linker in antibody-drug conjugates, enabling site-specific conjugation via maleimide-thiol chemistry and amine-NHS coupling.

Comparative Data Table of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | PEG Length | CAS Number |

|---|---|---|---|---|---|

| 2,5-Dioxopyrrolidin-1-yl 3-(2-(3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamido)ethoxy)propanoate | C16H19N3O8 | 381.34 | Maleimide, NHS ester | PEG1 | 1260092-50-9 |

| 2,5-Dioxopyrrolidin-1-yl 3-(2-(2-(3-(2,5-dioxopyrrol-1-yl)propanamido)ethoxy)ethoxy)propanoate | C18H23N3O9 | 425.4 | Maleimide, NHS ester | PEG2 | 955094-26-5 |

| (2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]propanoyl-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | C41H68N6O21 | 981.0 | Maleimide, NHS ester, Azide | PEG8+ | VC13677407 |

Note: PEG length indicates the number of ethylene glycol units in the linker chain.

Q & A

Q. Q1. What are the primary applications of this compound in experimental workflows?

This heterobifunctional linker contains an NHS ester for amine conjugation and a maleimide group for thiol-reactive coupling, enabling site-specific bioconjugation (e.g., antibody-drug conjugates or protein-polymer hybrids) . Its PEG spacer enhances solubility and reduces steric hindrance during crosslinking reactions. Methodologically, it is used in:

Q. Q2. How can researchers optimize synthesis yields of this compound?

Synthesis typically involves coupling 3-maleimidopropanoic acid with NHS-activated esters. Key parameters:

- Activation agents : DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with NHS in anhydrous solvents (e.g., DMF, acetonitrile) at 0–70°C .

- Yield optimization :

- Use inert atmospheres to prevent hydrolysis of NHS esters.

- Purify via recrystallization (ethyl acetate/hexane) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

| Synthesis Method | Conditions | Yield | Reference |

|---|---|---|---|

| DCC-mediated coupling | DMF, 0–22°C, 18.5 h | 64% | |

| EDC/NHS activation | Acetonitrile, 70°C | 80% |

Advanced Research Questions

Q. Q3. How do competing reaction pathways (e.g., hydrolysis vs. conjugation) impact experimental outcomes?

The NHS ester group is highly susceptible to hydrolysis, especially in aqueous buffers (t1/2 ~1–4 hours at pH 7.4). Competing hydrolysis reduces conjugation efficiency. Mitigation strategies:

Q. Q4. What computational tools can predict maleimide-thiol reaction efficiency in complex biological matrices?

Quantum chemical calculations (e.g., DFT) model reaction thermodynamics, while molecular dynamics simulate steric accessibility. For example:

- Reaction path search : ICReDD’s computational workflow integrates quantum calculations with experimental data to optimize reaction conditions (e.g., solvent, temperature) .

- Thiol pKa prediction : Tools like MarvinSketch or ChemAxon estimate thiol nucleophilicity based on microenvironment (e.g., protein surface vs. hydrophobic pockets).

Q. Q5. How to resolve contradictions in maleimide-thiol conjugation efficiency reported in literature?

Discrepancies arise from:

- Thiol accessibility : Buried cysteine residues require denaturing conditions (e.g., 6 M guanidine HCl) for efficient labeling .

- Maleimide stability : Maleimide degradation (e.g., retro-Michael reactions) occurs at >pH 8 or in reducing environments. Validate via LC-MS post-conjugation .

Safety and Handling

Q. Q6. What are critical safety protocols for handling this compound?

- Hazards : Skin/eye irritation, respiratory sensitization due to reactive NHS esters .

- Mitigation :

| Parameter | Value | Reference |

|---|---|---|

| Flash point | Not available | |

| Storage | –20°C, inert atmosphere, desiccated |

Data Analysis and Troubleshooting

Q. Q7. How to characterize conjugation efficiency and purity post-reaction?

- Analytical methods :

- Common impurities : Hydrolyzed NHS ester (detectable via loss of ~117 Da fragment in MS).

Q. Q8. What experimental controls are essential for reproducible conjugation?

- Negative controls : Omit linker or one reactant to identify non-specific binding.

- Stoichiometry optimization : Titrate linker:protein ratios (1:1 to 1:10) and analyze via SDS-PAGE or size-exclusion chromatography .

Advanced Methodological Design

Q. Q9. How to design heterobifunctional linkers for site-specific protein modifications?

Q. Q10. Can this compound be adapted for in vivo applications?

Challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.